tert-butyl (2-formylphenyl) carbonate

Catalog No.
S3418972
CAS No.
346433-42-9
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (2-formylphenyl) carbonate

CAS Number

346433-42-9

Product Name

tert-butyl (2-formylphenyl) carbonate

IUPAC Name

tert-butyl (2-formylphenyl) carbonate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(14)15-10-7-5-4-6-9(10)8-13/h4-8H,1-3H3

InChI Key

SENGEZPJIUIXTR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1C=O

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1C=O

Tert-butyl (2-formylphenyl) carbonate is an organic compound categorized under carbonates, specifically as an ester derived from carbonic acid. Its molecular formula is C12H14O4C_{12}H_{14}O_{4} with a molecular weight of approximately 222.24 g/mol. This compound features a tert-butyl group attached to a carbonate moiety, which is in turn linked to a 2-formylphenyl group. The presence of the formyl group indicates the potential for further chemical reactivity, particularly in forming various derivatives useful in organic synthesis and materials science.

Typical of esters and carbonates, including:

  • Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to yield 2-formylphenol and tert-butanol.
  • Transesterification: It can react with alcohols to form different alkyl esters.
  • Nucleophilic Substitution: The carbonyl carbon can be attacked by nucleophiles, leading to various substitution products.

These reactions make it a versatile compound for synthesizing other organic molecules.

The synthesis of tert-butyl (2-formylphenyl) carbonate typically involves the reaction of 2-formylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the efficient formation of the carbonate linkage while minimizing side reactions. The product can be purified through recrystallization or chromatography techniques to achieve high purity levels .

Tert-butyl (2-formylphenyl) carbonate has several applications:

  • Organic Synthesis: It serves as a reagent for synthesizing various biologically active compounds, including chiral secondary alcohols.
  • Materials Science: The compound can be utilized as a building block for polymers and other materials due to its functional groups.
  • Model Compound: It acts as a model for studying enzyme-catalyzed reactions involving carbon dioxide hydration, particularly in research related to carbonic anhydrase enzymes.

While specific interaction studies on tert-butyl (2-formylphenyl) carbonate are sparse, its structural features suggest potential interactions with biological macromolecules such as proteins and enzymes. Further research is needed to elucidate these interactions and their implications in biological systems.

Several compounds share structural similarities with tert-butyl (2-formylphenyl) carbonate, including:

Compound NameMolecular FormulaUnique Features
Tert-butyl phenyl carbonateC12_{12}H14_{14}O4_{4}Lacks the formyl group; used in polymer synthesis
Tert-butyl 4-formylphenyl carbonateC12_{12}H14_{14}O4_{4}Formyl group at position 4; different reactivity
Tert-butyl N-[(4-chloro-2-formylphenyl)methyl]carbamateC13_{13}H16_{16}ClNO3_{3}Contains a chlorine atom; potential for different biological activity

The uniqueness of tert-butyl (2-formylphenyl) carbonate lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds.

XLogP3

2.5

Dates

Modify: 2023-08-19

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